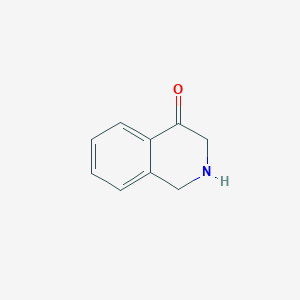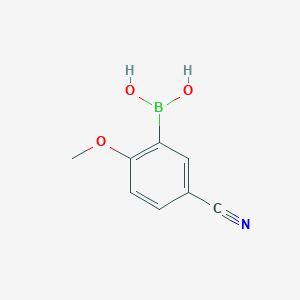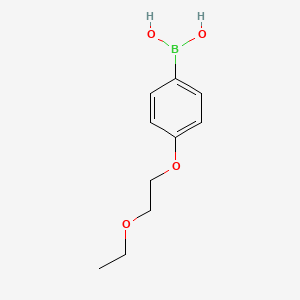
(4-(2-Ethoxyethoxy)phenyl)boronic acid
Descripción general
Descripción
- “(4-(2-Ethoxyethoxy)phenyl)boronic acid” is a boronic acid derivative with the chemical formula C<sub>8</sub>H<sub>11</sub>BO<sub>4</sub>.
- It contains a phenyl ring substituted with two ethoxyethoxy groups and a boronic acid functional group.
- Boronic acids are known for their ability to form reversible complexes with diols (compounds containing two hydroxyl groups), making them useful in various applications.
Synthesis Analysis
- The synthesis of boronic acids often involves coupling reactions, such as the Suzuki–Miyaura coupling.
- In the case of “(4-(2-Ethoxyethoxy)phenyl)boronic acid,” specific synthetic methods would need to be explored from relevant literature.
Molecular Structure Analysis
- The molecular formula is C<sub>8</sub>H<sub>11</sub>BO<sub>4</sub>.
- The compound likely adopts a trigonal planar geometry around the boron atom.
Chemical Reactions Analysis
- Boronic acids participate in Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds.
- They can also coordinate with diols, amino alcohols, and other Lewis bases.
Physical And Chemical Properties Analysis
- The compound likely has a melting point around 121–128°C.
- It forms stable cyclic esters with diols.
- Further detailed properties would require experimental data or literature references.
Aplicaciones Científicas De Investigación
Carbohydrate Recognition and Complexing
- Boronic acids, including derivatives similar to (4-(2-Ethoxyethoxy)phenyl)boronic acid, have been found to bind efficiently to carbohydrates in neutral water. This property is significant for the development of oligomeric receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).
Structural Investigations and Complex Formation
- Studies have detailed the structural aspects of boronic acid derivatives, including interactions in boronic acids and esters, which are important for molecular recognition and chemosensing applications (Zhu et al., 2006).
Fluorescence Quenching and Photophysical Properties
- Research on boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has explored their fluorescence quenching properties in various solvents, which can be leveraged in developing sensing applications (Geethanjali et al., 2015).
Decarboxylative Borylation
- Nickel-catalyzed processes have been developed to replace carboxylic acids with boronate esters, useful in drug discovery and the synthesis of complex molecules (Li et al., 2017).
Catalysis and Chemical Reactions
- Boronic acids are employed as catalysts in various chemical reactions, such as the dehydrative condensation between carboxylic acids and amines, highlighting their role in synthetic chemistry (Wang et al., 2018).
Nanomaterials and Drug Delivery
- Boronic acids are integrated into nanomaterials for targeted drug delivery, exploiting their ability to react with various biological markers and disease-related substances (Stubelius et al., 2019).
Boronic Acid Polymers in Biomedical Applications
- Boronic acid-containing polymers have been used for treating various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in biomedical applications (Cambre & Sumerlin, 2011).
Safety And Hazards
- Avoid inhalation, skin contact, and eye contact.
- Use personal protective equipment and ensure adequate ventilation.
- Remove all sources of ignition.
Direcciones Futuras
- Research on boronic acids continues to explore their applications in sensing, drug delivery, and materials science.
- Investigating novel boronic acid derivatives and their reactivity remains an active area of study.
Please note that specific details and references would need to be obtained from relevant scientific literature. If you have any further questions or need additional information, feel free to ask!
Propiedades
IUPAC Name |
[4-(2-ethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKQGDUGMWMRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCOCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631081 | |
| Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Ethoxyethoxy)phenyl)boronic acid | |
CAS RN |
279262-15-6 | |
| Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)

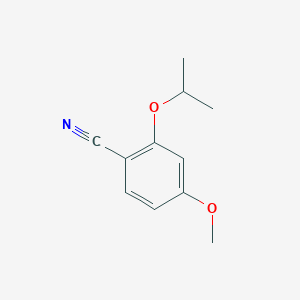
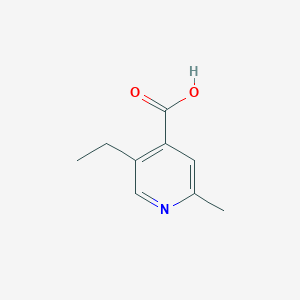
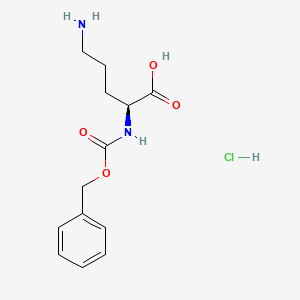
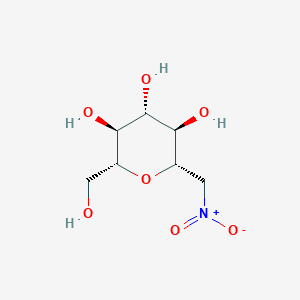
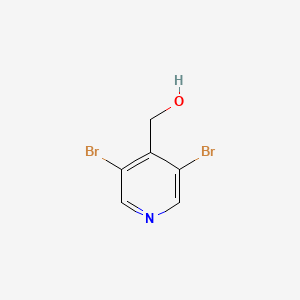
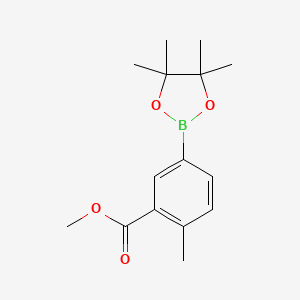
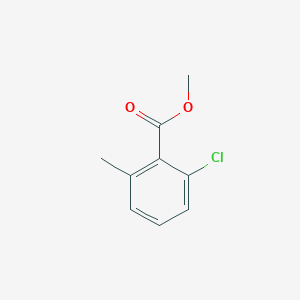
![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)
